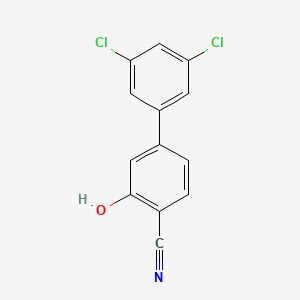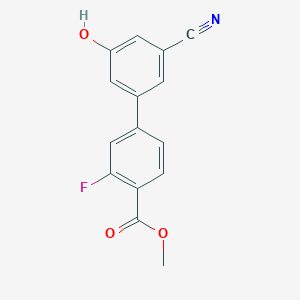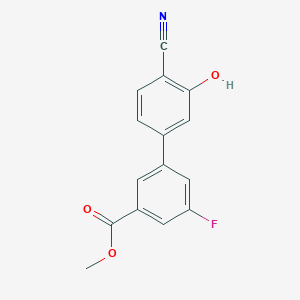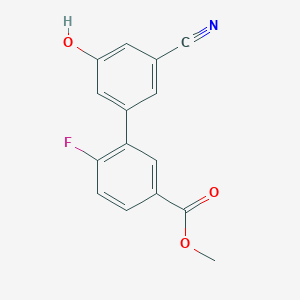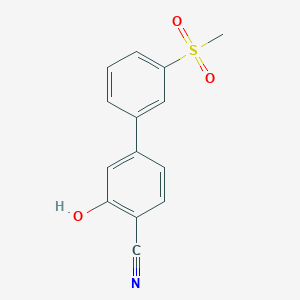
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% (4-CCP-2-CN) is a compound found in a variety of sources, including certain plants, fungi, and bacteria. It is a derivative of phenol and is used in a wide range of scientific research applications, including drug development, biochemistry, and physiology.
科学的研究の応用
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has a wide range of scientific research applications. It is used in drug development, as it is a precursor to a variety of drugs, such as anticonvulsants and antipsychotics. It is also used in biochemistry, as it is a substrate for a variety of enzymes, such as cytochrome P450s and cytochrome b5. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% is used in physiological studies, as it has been shown to have a variety of effects on the body, including anti-inflammatory and antioxidant properties.
作用機序
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% is not completely understood. However, it is believed to act as an inhibitor of cytochrome P450s, which are enzymes involved in the metabolism of drugs and other compounds. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has been shown to interact with a variety of other enzymes, including cytochrome b5 and NADPH-cytochrome P450 reductase.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as to reduce the production of pro-inflammatory cytokines. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has been shown to have an inhibitory effect on the enzymes cytochrome P450s, cytochrome b5, and NADPH-cytochrome P450 reductase.
実験室実験の利点と制限
The use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is widely available. In addition, it is relatively inexpensive and is not toxic. However, there are some limitations to the use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in laboratory experiments, including the fact that it is not very stable and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
The use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in scientific research is still in its early stages, and there are a number of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%, as well as its potential therapeutic applications. In addition, further research could be done to explore the potential interactions between 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% and other compounds, as well as to develop more efficient methods for synthesizing 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%. Finally, further research could be done to investigate the potential toxicity of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%, as well as its potential environmental impact.
合成法
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% can be synthesized from 4-chlorophenol and cyanide by a condensation reaction. This reaction involves the addition of cyanide to the 4-chlorophenol, followed by a dehydration reaction to form the 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%. This reaction is usually carried out in an aqueous solution, and requires the use of a catalyst, such as sodium hydroxide or potassium hydroxide.
特性
IUPAC Name |
2-chloro-5-(3-cyano-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-3-1-9(6-11(12)14(17)19)8-2-4-13(18)10(5-8)7-16/h1-6,18H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOPUPJEEOSGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684940 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol | |
CAS RN |
1261952-98-0 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376904.png)

